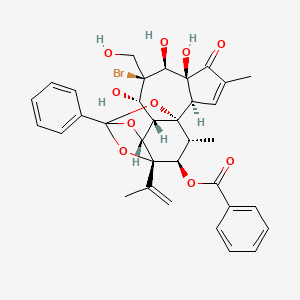
Importin |A1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Importin A1-IN-1 is a compound that plays a crucial role in the nuclear transport system of eukaryotic cells. It is part of the importin family, which is responsible for the active transport of proteins from the cytoplasm into the nucleus. This process is essential for various cellular functions, including gene expression, cell differentiation, and response to external stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Importin A1-IN-1 involves multiple steps, including the formation of a substrate/importin α/β complex. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the stability and activity of the compound .
Industrial Production Methods
Industrial production of Importin A1-IN-1 involves large-scale synthesis using bioreactors. The process includes the expression of importin proteins in host cells, followed by purification and isolation of the desired compound. Advanced techniques such as chromatography and electrophoresis are employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Importin A1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Importin A1-IN-1, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Importin A1-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of nuclear transport and the role of importin proteins in cellular processes.
Biology: It helps in understanding the regulation of gene expression and the transport of proteins across the nuclear membrane.
Medicine: It is used in the development of therapeutic agents targeting nuclear transport pathways, which can be beneficial in treating diseases like cancer.
Industry: It is employed in the production of biopharmaceuticals and other biologically active compounds
Mechanism of Action
Importin A1-IN-1 exerts its effects by binding to nuclear localization signals (NLS) on cargo proteins. This binding facilitates the formation of a trimeric complex with importin β1, which is then transported through the nuclear pore complex into the nucleus. The dissociation of the complex in the nucleus is mediated by the small GTPase Ran, allowing the cargo protein to perform its function within the nucleus .
Comparison with Similar Compounds
Similar Compounds
Importin α2: Similar in function but differs in its binding affinity and specificity for certain cargo proteins.
Importin β1: Acts as a carrier molecule in the nuclear transport process but has different structural and functional properties.
Transportin-1: Another nuclear import receptor with distinct cargo recognition and transport mechanisms
Uniqueness
Importin A1-IN-1 is unique due to its specific binding affinity for certain nuclear localization signals and its role in regulating the nuclear transport of a wide range of proteins. Its ability to interact with various cellular factors and viral proteins makes it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C34H35BrO10 |
|---|---|
Molecular Weight |
683.5 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,9S,10S,11R,15S,16R,17R)-8-bromo-6,7,9-trihydroxy-8-(hydroxymethyl)-4,17-dimethyl-5-oxo-13-phenyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadec-3-en-16-yl] benzoate |
InChI |
InChI=1S/C34H35BrO10/c1-17(2)32-26(42-28(39)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(37)31(22,41)29(40)30(35,16-36)25(38)23(33)27(32)43-34(44-32,45-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,36,38,40-41H,1,16H2,2-4H3/t19-,22-,23+,25+,26-,27-,29-,30-,31-,32+,33+,34?/m1/s1 |
InChI Key |
HYEUYRRLQKNOTQ-UTJZZAJOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@]([C@H]4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C(C4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















